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Compound of Interest

Compound Name: Morelloflavone

Cat. No.: B10819865

An In-depth Technical Guide to the Physicochemical Properties of Morelloflavone

Introduction

Morelloflavone is a naturally occurring biflavonoid predominantly isolated from plants of the
Garcinia genus.[1][2] As a member of the flavonoid family, it possesses a characteristic
structure composed of two flavonoid units linked by a carbon-carbon bond. This unique
structure confers a wide range of biological activities, including antioxidative, anti-inflammatory,
antiviral, and antitumor properties, making it a compound of significant interest to researchers
in drug discovery and development.[3] This technical guide provides a comprehensive overview
of the physical and chemical properties of Morelloflavone, details key experimental protocols
for its study, and visualizes its interactions with critical biological pathways.

Physical and Chemical Identity

Morelloflavone, also known by its synonym Fukugetin, is a chiral molecule with a complex
polyphenolic structure.[4] Its identity is well-defined by its systematic nomenclature and
structural identifiers.

Table 1: Chemical Identity of Morelloflavone
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Identifier Value Reference

8-[(2S,3R)-5,7-dihydroxy-2-(4-
hydroxyphenyl)-4-oxo-2,3-

IUPAC Name dihydrochromen-3-yl]-2-(3,4- [4]
dihydroxyphenyl)-5,7-

dihydroxychromen-4-one

CAS Number 16851-21-1 [5][6]
Molecular Formula C30H20011 [41[6]
Molecular Weight 556.47 g/mol [51[6]
Synonyms Fukugetin, (+)-Morelloflavone [4117]
InChiKey GFWPWSNIXRDQJC- ]

LMSSTIIKSA-N

C1=CC(=CC=C1[C@@H]2--
INVALID-LINK--

Canonical SMILES C4=C(C=C(C5=C40C(=CC5=  [1][4]
0)C6=CC(=C(C=C6)0)0)0)O0)
o)

Physicochemical Properties

The physicochemical properties of Morelloflavone are critical for understanding its behavior in
biological systems, including its absorption, distribution, metabolism, and excretion (ADME)
profile.

Table 2: Physicochemical Data for Morelloflavone
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Property Value Reference | Method

) Solid. (Flavonoids are typically
Physical State ] ] Inferred
yellow crystalline solids).

Melting Point 244-245 °C [5]

Soluble in DMSO, Acetone,
Solubility Chloroform, Dichloromethane, [3]
Ethyl Acetate.

XLogP3-AA 4.5 Computed by PubChem[4]
Hydrogen Bond Donors 7 Computed by PubChem([7]
Hydrogen Bond Acceptors 11 Computed by PubChem([7]

Dextrorotatory [(+)-
) ] Morelloflavone]. Specific
Optical Rotation ) o [7]
rotation value not specified in

the literature searched.

Lipophilicity
Lipophilicity is a key parameter in drug development, influencing a molecule's ability to cross
biological membranes. It is commonly expressed as the logarithm of the partition coefficient

(logP) between octanol and water. The computed XLogP3-AA value of 4.5 for Morelloflavone
suggests it is a relatively lipophilic compound.[4]

Experimental Protocol: Determination of Lipophilicity
(Shake-Flask Method)

The "shake-flask" method is the classical approach for experimentally determining the logP of a
compound.

o Preparation: A solution of Morelloflavone is prepared in either n-octanol or water.

 Partitioning: Equal volumes of n-octanol and water (pre-saturated with each other) are added
to a flask with a known concentration of Morelloflavone.
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o Equilibration: The mixture is shaken vigorously to allow the compound to partition between
the two immiscible layers until equilibrium is reached.

o Separation: The mixture is centrifuged to ensure complete separation of the two phases.

¢ Quantification: The concentration of Morelloflavone in each phase is accurately measured,
typically using UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

o Calculation: The partition coefficient P is calculated as the ratio of the concentration in the
octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of
this value.

Preparation

Experiment Analysis

- Centrifuge to
Shake to Equilibrate }—b{ Separate Phases ]

Prepare Water-Saturated
Octanol & Octanol-Saturated Water

Prepare Morelloflavone
Solution

Calculate P = [Octanol}/[Water]
Calculate logP = log(P)

Quantify Concentration
in Each Phase (HPLC/UV)

Mix Solution with
Both Phases

Click to download full resolution via product page
Caption: Workflow for LogP determination via the shake-flask method.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and quantification of

Morelloflavone.

Table 3: Spectroscopic Data for Morelloflavone
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Technique Key Features Reference

Flavonoids typically exhibit two

main absorption bands: Band |
UV-Vis (in Methanol) (cinnamoyl system) at 300— [8]

380 nm and Band Il (benzoyl

system) at 240-280 nm.

Expected peaks include: O-H
stretching (~3200-3600 cm™1),
aromatic C=C stretching
(~1500-1600 cm™1), and a

Infrared (IR) _ [9]
complex C=0 stretching band
(~1600-1650 cm~1) strongly
influenced by intramolecular

hydrogen bonding.

A complex spectrum showing
30 distinct carbon signals, with

13C NMR (in DMSO-ds) characteristic shifts for PubChem[4]
carbonyl, aromatic, and

aliphatic carbons.

The fragmentation of
"morelloflavone type"
biflavonoids is characterized
by the loss of a CeHeOs group
Mass Spectrometry (MS) (126 amu). Other common [10][11]
flavonoid fragmentations
include retro-Diels-Alder (rDA)
reactions and losses of CO
and Hz0.

Biological Activity and Signaling Pathways

Morelloflavone modulates several key signaling pathways, contributing to its therapeutic
potential.
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Inhibition of HMG-CoA Reductase

Morelloflavone is a known inhibitor of HMG-CoA reductase, the rate-limiting enzyme in the
cholesterol biosynthesis pathway.[6][12] It acts as a competitive inhibitor with respect to the
substrate HMG-CoA and is non-competitive towards the cofactor NADPH.[12] This inhibition
suggests potential applications as a hypocholesterolemic agent.
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Caption: Morelloflavone inhibits the HMG-CoA reductase pathway.

Inhibition of Kinesin Spindle Protein (Eg5)

Morelloflavone has been identified as a novel inhibitor of the kinesin spindle protein (Eg5), an
essential motor protein for the formation of the bipolar mitotic spindle during cell division. By
binding to an allosteric site, it inhibits the ATPase activity of Eg5, leading to mitotic arrest and
highlighting its potential as an anticancer agent.[13][14]
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Caption: Allosteric inhibition of Kinesin Eg5 by Morelloflavone.

Anti-Angiogenic Activity

Morelloflavone inhibits tumor angiogenesis by targeting Rho GTPases and the extracellular
signal-regulated kinase (ERK) signaling pathways. By downregulating these pathways, it can
suppress the proliferation, migration, and invasion of endothelial cells induced by factors like
Vascular Endothelial Growth Factor (VEGF).
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Caption: Morelloflavone's inhibition of pro-angiogenic pathways.

Experimental Methodologies
Extraction from Plant Material

Supercritical fluid extraction (SFE) using carbon dioxide (COz2) is a green and efficient method
for isolating flavonoids like Morelloflavone from plant matrices.

e Sample Preparation: Dried and ground plant material (e.g., from Garcinia species) is packed

into an extraction vessel.
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o Parameter Setup: The system is set to the desired temperature (e.g., 35-65°C) and pressure
(e.g., 20-35 MPa).[15][16][17] An organic co-solvent, typically ethanol (e.g., 50-95%), is often
added to the COz2 to increase the polarity of the supercritical fluid and enhance flavonoid
solubility.[16][18]

o Extraction: Supercritical CO2, mixed with the co-solvent, is passed through the extraction
vessel. The fluid acts as a solvent, dissolving the target compounds from the plant matrix.

o Separation: The fluid mixture then flows into a separator vessel where the pressure is
reduced. This causes the COz to return to a gaseous state and lose its solvating power.

o Collection: The extracted compounds, including Morelloflavone, precipitate out in the
separator and are collected for further purification and analysis.

Ground Plant
Material

Crude Morelloflavone
Supercritical Fluid Extract

+ Extract —

4 Gaseous CO2
/ (Recycled)

High-Pressure
COz2 Pump

—| Extraction Vessel P> Separator
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Click to download full resolution via product page
Caption: Workflow for Supercritical CO2 Fluid Extraction (SFE).

Enzyme Inhibition Assay

This assay measures Morelloflavone's ability to inhibit HMG-CoA reductase by monitoring the
consumption of the NADPH cofactor.[19][20][21]

o Reagent Preparation: Prepare assay buffer, a solution of HMG-CoA reductase enzyme, the
substrate HMG-CoA, and the cofactor NADPH.[20]

o Reaction Setup: In a 96-well plate or cuvette, combine the assay buffer, NADPH solution,
and the test inhibitor (Morelloflavone at various concentrations). A control reaction without
the inhibitor is also prepared.
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e Initiation: The reaction is initiated by adding the HMG-CoA substrate and the HMG-CoA
reductase enzyme.[20]

» Measurement: The decrease in absorbance at 340 nm is monitored kinetically over time
using a spectrophotometer. This decrease corresponds directly to the oxidation of NADPH to
NADP+* as the enzymatic reaction proceeds.

o Data Analysis: The rate of NADPH consumption is calculated from the slope of the
absorbance vs. time plot. The percentage of inhibition is determined by comparing the
reaction rate in the presence of Morelloflavone to the rate of the uninhibited control. ICso
values can be calculated from a dose-response curve.
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:

2. Initiate Reaction
(Add HMG-Co0A & Enzyme)

:

3. Measure Absorbance at 340 nm
(Kinetic Read)

:

4. Calculate Reaction Rate
& Percent Inhibition
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Caption: Workflow for the HMG-CoA Reductase Inhibition Assay.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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